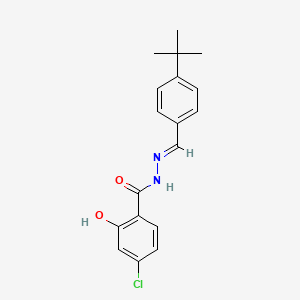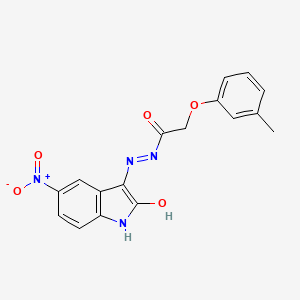
10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine
Vue d'ensemble
Description
10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine, also known as TFP, is a synthetic compound that belongs to the phenothiazine class of chemical compounds. It has been extensively studied for its potential use in scientific research applications due to its unique chemical properties and mechanism of action.
Mécanisme D'action
10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine exerts its effects through the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). This leads to the upregulation of antioxidant enzymes and the reduction of oxidative stress.
Biochemical and Physiological Effects:
10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of cell signaling pathways. It has also been shown to have a protective effect on the liver and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine is its ability to act as a potent antioxidant and anti-inflammatory agent, making it a potential therapeutic agent for a variety of diseases. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to administer and study in vivo.
Orientations Futures
There are several potential future directions for research on 10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine, including its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its potential role in cancer treatment and prevention is an area of ongoing research. Further studies are needed to fully understand the mechanisms of action of 10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine and its potential therapeutic applications.
Applications De Recherche Scientifique
10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine has been widely used in scientific research for its ability to interact with various biological systems. It has been shown to have significant antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
Propriétés
IUPAC Name |
oxolan-2-yl(phenothiazin-10-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-17(14-8-5-11-20-14)18-12-6-1-3-9-15(12)21-16-10-4-2-7-13(16)18/h1-4,6-7,9-10,14H,5,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGELGJFBRDXBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-(1,4-piperazinediyl)bis[N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide]](/img/structure/B3855789.png)
![3-[(benzylthio)(phenyl)methyl]-2,4-pentanedione](/img/structure/B3855791.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B3855801.png)
![1-[3-(3,5-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B3855808.png)


![2-{[3-cyano-4-(dimethylamino)-2-pyridinyl]thio}acetamide](/img/structure/B3855824.png)

![4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B3855833.png)
![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3855841.png)

![1-[3-(dimethylamino)propyl]-N-mesitylprolinamide di(2-butenedioate)](/img/structure/B3855864.png)
![4-[2-(4-ethoxybenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B3855881.png)